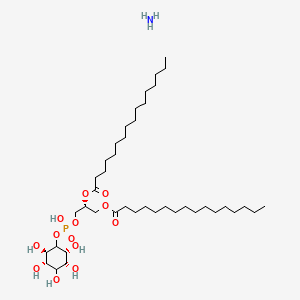

PtdIns-(1,2-dipalmitoyl) (ammonium salt)

Beschreibung

PtdIns-(1,2-dipalmitoyl) (ammonium salt) is a synthetic phosphatidylinositol (PtdIns) analog with saturated C16:0 (palmitoyl) fatty acyl chains at the sn-1 and sn-2 positions of the glycerol backbone. The ammonium salt form enhances solubility in aqueous systems, making it suitable for studying phosphoinositide signaling pathways, lipid-protein interactions, and membrane dynamics . This compound is widely used as a standard in lipidomics and phosphoinositide extraction protocols due to its structural stability and defined composition . Its primary role in research involves elucidating the spatial and temporal regulation of phosphoinositide metabolism, particularly in cellular processes such as endocytosis, cytoskeletal reorganization, and signal transduction .

Eigenschaften

IUPAC Name |

azane;[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H79O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50);1H3/t33-,36?,37-,38+,39-,40-,41?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDHBHKPDFRCJQ-HUKLJVEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H82NO13P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347752 | |

| Record name | 1-[(2R)-2,3-bis[(1-Oxohexadecyl)oxy]propyl hydrogen phosphate] D-myo-inositol ammonium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

828.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34290-57-8 | |

| Record name | 1-[(2R)-2,3-bis[(1-Oxohexadecyl)oxy]propyl hydrogen phosphate] D-myo-inositol ammonium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Substrate Preparation and Activation

The process begins with the activation of palmitic acid (C16:0) using carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These agents facilitate the formation of reactive intermediates, enabling efficient esterification with the hydroxyl groups of myo-inositol. The sn-1 and sn-2 positions are selectively targeted by protecting other hydroxyl groups with acid-labile groups like tert-butyldimethylsilyl (TBDMS).

Esterification Conditions

Esterification is performed under anhydrous conditions in dichloromethane or tetrahydrofuran (THF) at 25–40°C for 12–24 hours. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance reaction efficiency, achieving yields of 70–85%. Critical parameters include:

-

Temperature : Elevated temperatures (>40°C) risk acyl migration, compromising regioselectivity.

-

Solvent Polarity : Low-polarity solvents minimize undesired side reactions.

Table 1: Optimized Conditions for Chemical Esterification

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 25–40°C | Prevents acyl migration |

| Solvent | Dichloromethane/THF | Enhances regioselectivity |

| Catalyst | DMAP (5 mol%) | Increases efficiency |

| Reaction Time | 12–24 hours | Maximizes conversion |

Enzymatic Synthesis Using Lipase Catalysis

Enzymatic methods offer an alternative to chemical synthesis, leveraging lipases for regioselective acylation without extensive protecting-group strategies.

Lipase-Catalyzed Desymmetrization

Lipozyme TL-IM®, a immobilized lipase from Thermomyces lanuginosus, catalyzes the desymmetrization of myo-inositol derivatives. This enzyme selectively acylates the sn-1 and sn-2 positions in a single step, avoiding the need for orthogonal protection. The reaction proceeds in tert-amyl alcohol at 45°C, achieving 80–90% regioselectivity.

Advantages Over Chemical Methods

-

Stereochemical Precision : Enzymatic catalysis preserves the natural D-configuration of phosphatidylinositol.

-

Reduced Byproducts : Eliminates side reactions associated with carbodiimide activators.

Purification and Isolation Techniques

Post-synthesis purification is critical to remove unreacted fatty acids, catalysts, and byproducts.

Solvent Extraction and Chromatography

Crude product is dissolved in chloroform/methanol/water (2:1:0.1 v/v/v) and subjected to Folch partitioning. The organic phase, containing PtdIns-(1,2-dipalmitoyl), is dried under nitrogen and purified via silica gel chromatography using a gradient of chloroform/methanol/ammonium hydroxide (65:25:5).

Lyophilization for Ammonium Salt Formation

The purified phosphatidylinositol derivative is converted to its ammonium salt by treatment with ammonium acetate (20 mM) in methanol. Lyophilization removes residual solvents, yielding a hygroscopic powder with >95% purity.

Table 2: Purification Efficiency Across Methods

| Method | Purity (%) | Yield (%) | Key Limitation |

|---|---|---|---|

| Silica Chromatography | 95–98 | 60–70 | Time-intensive |

| Lyophilization | 90–95 | 85–90 | Residual solvent retention |

Analytical Characterization

Mass Spectrometry (MS)

Electrospray ionization-mass spectrometry (ESI-MS) in negative-ion mode confirms molecular weight (828.1 g/mol) and detects acyl chain homogeneity. Key fragments include m/z 241.1 (inositol phosphate) and m/z 577.4 (dipalmitoyl glycerol).

Nuclear Magnetic Resonance (NMR)

¹H and ³¹P NMR spectra validate regioselectivity:

-

¹H NMR : δ 5.25 ppm (inositol H-2), δ 2.30 ppm (palmitoyl α-methylene).

Challenges and Innovations

Acyl Migration Mitigation

Uncontrolled acyl migration to sn-3 positions remains a challenge. Strategies include:

Analyse Chemischer Reaktionen

PtdIns-(1,2-Dipalmitoyl) (Ammoniumsalz) kann verschiedene Reaktionen eingehen:

Hydrolyse: Die enzymatische oder chemische Hydrolyse der Esterbindungen erzeugt Inositol und Palmitinsäure.

Phosphorylierung: Die Phosphorylierung an der 3-Position erzeugt PtdIns-(3)-P1.

Oxidation/Reduktion: Die Fettsäureketten können Oxidations- oder Reduktionsreaktionen eingehen.

Substitution: Substitutionsreaktionen können die Inositol-Kopfgruppe modifizieren.

Häufige Reagenzien sind Enzyme (Phospholipasen), Säuren, Basen und Oxidationsmittel. Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Die Wirkungen der Verbindung resultieren aus ihrer Beteiligung an Lipid-Signalwegen. Sie interagiert mit Proteinen über ihre Inositol-Kopfgruppe und beeinflusst so zelluläre Prozesse wie Vesikeltransport, Zellwachstum und Apoptose.

Wirkmechanismus

The compound’s effects stem from its involvement in lipid signaling pathways. It interacts with proteins via its inositol headgroup, influencing cellular processes such as vesicle trafficking, cell growth, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of PtdIns-(1,2-dipalmitoyl) (Ammonium Salt) and Related Phospholipids

*Balanced by ammonium counterions for solubility.

Biophysical and Biochemical Properties

Key Findings:

Membrane Rigidity and Phase Behavior: PtdIns-(1,2-dipalmitoyl) and DPPC both exhibit high phase transition temperatures (~41°C) due to saturated acyl chains, forming rigid, ordered bilayers. This contrasts with unsaturated analogs like 1,2-dioleoyl PC, which remain fluid at physiological temperatures . In erythrocyte studies, 1,2-dipalmitoyl PC-modified membranes resisted shape changes (echinocytosis) more effectively than unsaturated PCs, indicating greater mechanical stability .

Cation Interactions :

- The ammonium salt form of PtdIns-(1,2-dipalmitoyl) reduces electrostatic repulsion between anionic head groups, enhancing solubility. This contrasts with sodium or calcium salts of DPPA, which exhibit stronger cation binding (e.g., Ca²⁺) that promotes membrane aggregation .

Protection Against Detergents and Bile Salts: Dipalmitoyl phospholipids (e.g., DPPC, PtdIns-(1,2-dipalmitoyl)) outperform unsaturated PCs in mitigating bile salt-induced cytotoxicity. For example, DPPC and sphingomyelin reduced non-phospholipid-associated bile salts by 50% compared to egg yolk PC, minimizing cell lysis .

Biologische Aktivität

PtdIns-(1,2-dipalmitoyl) (ammonium salt), a synthetic analog of phosphatidylinositol, is a glycerophospholipid characterized by the presence of two palmitic acid chains at the sn-1 and sn-2 positions. This compound plays a crucial role in various biological processes, particularly in cell signaling and membrane dynamics. Its unique structural properties make it an important model for studying lipid interactions within biological membranes.

- Molecular Structure : PtdIns-(1,2-dipalmitoyl) (ammonium salt) retains the stereochemistry of natural phosphatidylinositol, which is vital for its biological functions.

- Stability : Generally stable under standard laboratory conditions but sensitive to extreme pH levels .

- Solubility : The ammonium salt form enhances its solubility in aqueous solutions, facilitating biochemical applications.

PtdIns-(1,2-dipalmitoyl) (ammonium salt) primarily influences lipid signaling pathways within cellular membranes. Its inositol headgroup interacts with various proteins, impacting processes such as:

- Vesicle Trafficking : Modulates the movement of vesicles within cells.

- Cell Growth and Apoptosis : Alters membrane dynamics that facilitate signal transduction critical for cellular responses .

1. Cell Signaling

PtdIns-(1,2-dipalmitoyl) has been shown to participate in several signaling pathways:

- It acts as a precursor for more complex phosphoinositides that are involved in signal transduction cascades.

- The interaction with phospholipases can lead to the generation of second messengers that influence cellular activities such as proliferation and apoptosis .

2. Anti-Cancer Properties

Research indicates that PtdIns-(1,2-dipalmitoyl) can exhibit anti-cancer properties through:

- Synergistic Effects with Phospholipases : For instance, when combined with bee venom secretory phospholipase A2 (bv-sPLA2), it enhances cytotoxic effects on tumor cells by disrupting membrane integrity and blocking survival signaling pathways mediated by proteins like PKB/Akt .

- Induction of Cell Death : Studies have demonstrated that PtdIns analogs can augment cell death in response to DNA damage, suggesting potential therapeutic applications in cancer treatment .

Study 1: Interaction with bv-sPLA2

A study investigated the combined effects of bv-sPLA2 and PtdIns(3,4)P2 on renal cancer cells. The results showed:

- Significant inhibition of cell proliferation when both agents were administered together.

- A marked reduction in EGF receptor expression following treatment, indicating disrupted survival signaling pathways .

Study 2: Liposomal Formulations

Another study focused on liposomal formulations containing PtdIns analogs. Key findings included:

- Enhanced delivery of metallodrugs to tumor sites.

- Increased apoptosis induction compared to non-liposomal formulations, highlighting the potential for improved therapeutic efficacy .

Data Summary

| Property/Activity | Description |

|---|---|

| Chemical Structure | Synthetic analog with two palmitic acid chains |

| Stability | Stable under normal conditions; sensitive to pH |

| Biological Role | Involved in cell signaling and membrane dynamics |

| Anti-Cancer Activity | Enhances cytotoxicity when combined with bv-sPLA2 |

| Mechanism | Disruption of membrane integrity; blockade of survival signals |

Q & A

Basic Research Questions

Q. What structural characteristics distinguish PtdIns-(1,2-dipalmitoyl) (ammonium salt) from other phosphoinositides?

- The compound features saturated C16:0 (dipalmitoyl) fatty acids esterified at the sn-1 and sn-2 positions of the glycerol backbone, with an inositol head group phosphorylated at specific positions. The ammonium salt form enhances solubility in aqueous buffers compared to free acid forms . Analytical confirmation of structure requires tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) to verify acyl chain placement and phosphorylation patterns.

Q. How should PtdIns-(1,2-dipalmitoyl) (ammonium salt) be stored to ensure long-term stability?

- Store lyophilized aliquots at -20°C in inert, anhydrous conditions to prevent hydrolysis. For short-term use (≤1 week), dissolve in chloroform:methanol (2:1 v/v) and store at -80°C under nitrogen to avoid oxidation. Avoid repeated freeze-thaw cycles, as this degrades acyl chains and inositol phosphate groups .

Q. What solvents are optimal for solubilizing this compound in cell-based assays?

- For in vitro studies, pre-dissolve in organic solvents (e.g., chloroform) and evaporate under nitrogen to form lipid films. Rehydrate films in aqueous buffers containing 0.1% fatty acid-free bovine serum albumin (BSA) or lipid carriers like cyclodextrin to prevent micelle aggregation. For membrane incorporation, use sonication or extrusion through 100-nm polycarbonate membranes .

Advanced Research Questions

Q. How can lipid extraction protocols be optimized for phosphoinositide analysis using this compound as an internal standard?

- Use a modified Bligh-Dyer extraction with acidic conditions (e.g., 1% HCl in methanol) to improve recovery of anionic phosphoinositides. Spike the compound as an internal standard (50–100 pmol) during extraction to quantify recovery efficiency via LC-MS/MS. Centrifugation at 20,000 × g for 30 min at 4°C enhances phase separation and minimizes losses .

Q. What strategies address batch-to-batch variability in synthetic phosphoinositides?

- Request batch-specific certificates of analysis (CoA) detailing purity (≥98% by HPLC), salt content (e.g., ammonium vs. sodium counterions), and residual solvents. For sensitive assays (e.g., surface plasmon resonance), normalize lipid concentrations using phosphorus assays or gravimetric analysis. Cross-validate functional activity across batches using standardized lipid-protein binding assays .

Q. How can researchers resolve discrepancies in lipid-protein binding data involving this phosphoinositide?

- Contradictions may arise from differences in lipid presentation (e.g., vesicles vs. micelles) or counterion interference. Use lipid bilayers or nanodiscs to mimic physiological membranes. Employ isothermal titration calorimetry (ITC) or fluorescence anisotropy to measure binding thermodynamics, ensuring buffer compatibility (e.g., avoid high ammonium concentrations if counterions compete for binding sites) .

Q. What advanced techniques quantify subcellular localization of PtdIns-(1,2-dipalmitoyl) (ammonium salt) in live cells?

- Incorporate fluorescent analogs (e.g., BODIPY-labeled derivatives) via electroporation or lipid transfer proteins. Combine confocal microscopy with organelle-specific markers (e.g., GFP-tagged PH domains) for spatial resolution. For endogenous tracking, use anti-phosphoinositide antibodies validated via knockout controls .

Methodological Considerations

- Purity Validation : Use reversed-phase HPLC with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) to resolve lipid species. Confirm absence of lysophospholipid contaminants (<1%) .

- Functional Assays : In kinase/phosphate assays, pre-treat lipids with chelators (e.g., EDTA) to remove counterions that may inhibit enzymatic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.